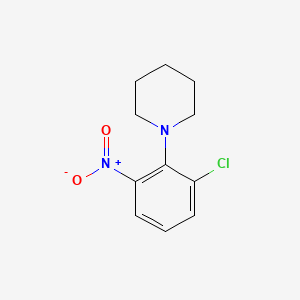

1-(2-Chloro-6-nitrophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-5-4-6-10(14(15)16)11(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSUFPYKBRXMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 2 Chloro 6 Nitrophenyl Piperidine and Analogues

Direct Synthesis Approaches to 1-(2-Chloro-6-nitrophenyl)piperidine

The most direct and common method for the synthesis of this compound involves the reaction of a halogenated nitroarene with piperidine (B6355638).

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperidine acts as the nucleophile, attacking the electron-deficient aromatic ring of a suitably substituted halogenated nitroarene, such as 1,3-dichloro-2-nitrobenzene. The presence of the electron-withdrawing nitro group ortho and para to the chlorine atoms is crucial, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chegg.com

The general mechanism involves the addition of piperidine to the carbon atom bearing a chlorine atom, forming the resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound. The reaction of piperidine with o-dinitrobenzene to form 2-nitro-1-piperidinobenzene proceeds quantitatively, illustrating the high efficiency of such SNAr reactions. rsc.org

A study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine in methanol (B129727) and benzene (B151609) demonstrated that aminodechlorination occurs specifically at the C-2 position, which is ortho to a nitro group. This selectivity is attributed to the strong activation provided by the adjacent nitro group. researchgate.net

| Halogenated Nitroarene | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 1,3-Dichloro-2-nitrobenzene | Piperidine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| o-Dinitrobenzene | Piperidine | 2-Nitro-1-piperidinobenzene | Nucleophilic Aromatic Substitution (SNAr) |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Piperidine | Methyl 2-(piperidin-1-yl)-4-chloro-3,5-dinitrobenzoate | Nucleophilic Aromatic Substitution (SNAr) |

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a base. soton.ac.uk Solvents play a critical role in SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic aromatic ring. uchile.cl

For instance, in the SNAr reaction of 1-fluoro-4-nitrobenzene (B44160) with piperidine, optimal conditions were achieved in DMF at 110 °C. soton.ac.uk The choice of base is also important. In many cases, an excess of the amine nucleophile, such as piperidine, can also serve as the base to neutralize the hydrogen halide formed during the reaction. Alternatively, non-nucleophilic bases like potassium carbonate can be used. nih.gov

Temperature is another key parameter to control. While some highly activated systems can react at room temperature, many SNAr reactions require heating to proceed at a reasonable rate. For example, the reaction of p-chloronitrobenzene with hydroxide (B78521) ion requires a temperature of 130 °C. chegg.com The optimization of these conditions is crucial to maximize the yield and minimize the formation of side products.

| Parameter | Typical Conditions/Reagents | Rationale |

|---|---|---|

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Temperature | Room temperature to 130 °C | Dependent on the reactivity of the aryl halide. |

| Base | Excess piperidine, K2CO3 | Neutralizes the acid byproduct. |

Synthesis of Related Piperidine Derivatives Featuring Nitrophenyl and Chlorophenyl Moieties

The synthesis of analogues of this compound, such as those bearing a carboxylic acid group, requires a multi-step approach involving protection and deprotection strategies.

The synthesis of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid typically involves the initial protection of the carboxylic acid functionality, followed by the key SNAr reaction, and subsequent deprotection.

To prevent the carboxylic acid group from interfering with the SNAr reaction, it is first necessary to protect it, commonly as an ester. Piperidine-4-carboxylic acid can be converted to its ethyl ester, ethyl piperidine-4-carboxylate, by reaction with ethanol (B145695) in the presence of an acid catalyst such as thionyl chloride. chemicalbook.com

Once the carboxylic acid is protected, the resulting ethyl piperidine-4-carboxylate can then undergo an SNAr reaction with a suitable 2-nitrohalobenzene, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene, to yield ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate. vulcanchem.com The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is another common strategy in the synthesis of piperidine derivatives. nbinno.comchemicalbook.comnih.gov

The final step in the synthesis of 1-(2-Nitrophenyl)piperidine-4-carboxylic acid is the deprotection of the ethyl ester. This is typically achieved through hydrolysis, which can be carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, is a common method for converting esters to carboxylic acids.

It is important to choose deprotection conditions that are compatible with the nitro group, which can be sensitive to certain reducing agents. Mild hydrolysis conditions are generally preferred to avoid any unwanted side reactions involving the nitro functionality. nih.gov

Preparation of 1-(4-Chloro-2-nitrophenyl)piperidine-2,6-diones

Substituted piperidine-2,6-diones, also known as glutarimide (B196013) derivatives, are prevalent scaffolds in numerous bioactive molecules. researchgate.net A practical and efficient method for constructing α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones involves the reaction of methyl acetates and acrylamides under transition-metal-free conditions. researchgate.net This approach is highlighted by its operational simplicity and mild reaction conditions.

The reaction is typically promoted by a strong base, with potassium tert-butoxide (KOtBu) being particularly effective, in a solvent such as dimethylformamide (DMF). researchgate.net The process is believed to proceed through a Michael addition/intramolecular imidation cascade sequence. researchgate.net This methodology has been successfully applied to the synthesis of pharmaceutical agents like Aminoglutethimide and Niraparib, demonstrating its utility in drug development. researchgate.net

The scope of this reaction is broad, accommodating a variety of substituents on both the methyl acetate (B1210297) and acrylamide (B121943) starting materials. Below is a table summarizing the synthesis of various piperidine-2,6-dione derivatives using this method. researchgate.net

| Entry | Methyl Acetate Derivative (1) | Acrylamide (2) | Product (3) | Yield (%) |

| 1 | Methyl phenylacetate | Acrylamide | 3-Phenylpiperidine-2,6-dione | 85 |

| 2 | Methyl (4-methoxyphenyl)acetate | Acrylamide | 3-(4-Methoxyphenyl)piperidine-2,6-dione | 82 |

| 3 | Methyl (4-chlorophenyl)acetate | Acrylamide | 3-(4-Chlorophenyl)piperidine-2,6-dione | 88 |

| 4 | Methyl (4-(trifluoromethyl)phenyl)acetate | Acrylamide | 3-(4-(Trifluoromethyl)phenyl)piperidine-2,6-dione | 75 |

| 5 | Methyl 2-phenylpropanoate | Acrylamide | 3-Methyl-3-phenylpiperidine-2,6-dione | 92 |

Data sourced from a study on the synthesis of substituted piperidine-2,6-diones. researchgate.net

Green Chemistry Approaches

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. mdpi.commdpi.com These principles can be applied to the preparation of piperidine-2,6-diones to create more environmentally benign processes. Key green chemistry strategies include the use of safer solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. mdpi.comnih.gov

Solvent-free, or neat, mechanochemical grinding procedures offer a sustainable alternative to traditional solvent-based syntheses. mdpi.com This technique avoids the use of hazardous and toxic solvents, minimizing waste generation. researchgate.net For the synthesis of N-substituted piperidones and related structures, protocols that utilize water as a solvent or are performed under solventless conditions represent significant advancements. researchgate.netresearchgate.net Microwave-assisted synthesis is another green approach that can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov The application of these methods to the base-promoted synthesis of 1-(4-chloro-2-nitrophenyl)piperidine-2,6-diones could involve performing the KOtBu-mediated cyclization under solvent-free ball milling conditions or using a recyclable, safer solvent with microwave heating to enhance reaction efficiency.

Synthesis of Other Substituted Halogenated Nitrophenyl Piperidines and Piperidones

The synthesis of halogenated nitrophenyl piperidines often relies on nucleophilic aromatic substitution (SNAr) reactions. In this approach, a di- or tri-substituted aromatic ring bearing nitro and halogen groups is treated with piperidine. The strong electron-withdrawing effect of the nitro group activates the halogen atom for substitution. For instance, the reaction of 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) with piperidine under reflux conditions yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine. preprints.org This strategy is effective when the starting aromatic compound is appropriately activated for nucleophilic attack.

An alternative strategy for creating halogenated piperidines involves building the halogenated piperidine ring first, followed by N-arylation. Aza-Prins type cyclization reactions are powerful methods for constructing 4-halopiperidine derivatives. rasayanjournal.co.in For example, Niobium(V) chloride (NbCl5) can mediate the cyclization of epoxides and homoallylic amines to produce 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The resulting N-protected 4-chloropiperidine can then be deprotected and coupled with a suitable chloro-nitro-aromatic compound to furnish the final product.

The table below shows examples of substituted piperidines synthesized via different methods.

| Starting Material 1 | Starting Material 2 | Product | Method | Reference |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | SNAr | preprints.org |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine | SNAr | preprints.org |

| Styrene oxide | N-Tosylhomoallylamine | trans-4-Chloro-2-phenyl-1-tosylpiperidine | Aza-Prins Cyclization | rasayanjournal.co.in |

Advanced Synthetic Strategies for Piperidine Ring Formation with Electrophilic Substituents

Constructing the piperidine ring itself, especially with control over stereochemistry and substitution patterns, requires advanced synthetic strategies. These methods focus on forming the heterocyclic core rather than modifying a pre-existing ring.

Cyclization Reactions for Piperidine Scaffold Construction

A variety of intramolecular cyclization reactions are employed to build the piperidine scaffold. nih.gov These reactions typically start with a linear precursor containing a nitrogen atom and functional groups that can react to form the ring.

Reductive Amination : Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common and effective method for piperidine synthesis.

Aza-Michael Reaction : The intramolecular aza-Michael reaction involves the addition of an amine to an α,β-unsaturated carbonyl or nitrile moiety within the same molecule to form the piperidine ring. nih.gov

Radical-Mediated Cyclization : Radical cyclizations offer another route. For example, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov

Electroreductive Cyclization : An electrochemical approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane, in a flow microreactor to generate the piperidine ring. beilstein-journals.org

Oxidative Ring Opening/Closing : A novel protocol involves the oxidative cleavage of a C=C bond in a cyclopentene (B43876) derivative to form a diformyl intermediate, which then undergoes a ring-closing double reductive amination with a primary amine, leading to a piperidine scaffold via ring expansion. nih.gov

Asymmetric Synthesis Approaches

Controlling the stereochemistry during piperidine ring formation is crucial, particularly for pharmaceutical applications. Asymmetric synthesis approaches utilize chiral catalysts, auxiliaries, or reagents to produce enantioenriched piperidine derivatives.

One powerful method involves a diastereoselective nitro-Mannich reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine. researchgate.netucl.ac.uk This step establishes key stereocenters, which are then carried through a subsequent reductive cyclization to yield stereochemically pure piperidines. researchgate.netucl.ac.uk

Another innovative approach is the chemo-enzymatic dearomatization of activated pyridines. nih.gov This strategy combines chemical synthesis with biocatalysis, using an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method has been successfully used in the synthesis of antipsychotic drugs. nih.gov

The table below summarizes key asymmetric methods for piperidine synthesis.

| Method | Key Step | Catalyst/Reagent | Outcome | Reference |

| Nitro-Mannich/Reductive Cyclization | Diastereoselective nitro-Mannich reaction | Lewis Acid (BF3·OEt2) | Stereochemically pure functionalized piperidines | researchgate.netucl.ac.uk |

| Chemo-Enzymatic Dearomatization | Ene-imine reductase cascade | 6-HDNO (oxidase) / EneIRED (reductase) | Stereo-enriched 3- and 3,4-disubstituted piperidines | nih.gov |

| Asymmetric Reductive Heck Reaction | Rh-catalyzed carbometalation | Rhodium catalyst with chiral ligand | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |

Metal-Catalyzed Ring Closure Methodologies

Transition metals play a pivotal role in many modern strategies for piperidine ring construction, catalyzing C-N and C-C bond formations with high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for the intramolecular cyclization of amino-alkenes. For instance, an enantioselective approach using a palladium catalyst with a novel pyridine-oxazoline ligand has been developed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Gold-Catalyzed Reactions : Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov Gold-catalyzed annulation procedures also allow for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Rhodium-Catalyzed Reactions : Rhodium catalysts are effective in asymmetric carbometalation reactions. A highly regio- and enantioselective Rh-catalyzed reaction of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted piperidines. snnu.edu.cn

Ring-Closing Metathesis (RCM) : RCM, often employing Ruthenium-based catalysts (e.g., Grubbs catalyst), is a powerful tool for forming the piperidine ring from a diene precursor containing a nitrogen linker. This method is a key step in the total synthesis of many piperidine alkaloids. researchgate.net

Radical Cyclization Pathways

Radical cyclization represents a powerful strategy for the construction of the piperidine ring system, often allowing for the formation of complex polysubstituted derivatives under mild conditions. rsc.orgrsc.org This approach typically involves the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring. nih.gov

The precursors for these reactions are generally acyclic molecules containing a radical precursor (e.g., a halide or a xanthate), a nitrogen atom, and an unsaturated carbon-carbon bond positioned to favor a 6-exo or 6-endo cyclization pathway. nih.govnih.gov Common radical initiators include tin hydrides like tributyltin hydride (Bu₃SnH) in the presence of azobisisobutyronitrile (AIBN) or, more recently, less toxic alternatives like tris(trimethylsilyl)silane (B43935) (TTMSS). rsc.orgnih.gov

Research into the synthesis of 2,4-disubstituted piperidines has demonstrated that the choice of radical mediator can significantly influence the diastereoselectivity of the cyclization. nih.gov For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically yields trans-piperidines with moderate diastereoselectivity. nih.gov However, employing tris(trimethylsilyl)silane can dramatically enhance the trans/cis ratio, in some cases up to 99:1. nih.gov This improvement is attributed to a cascade process involving the initial cyclization, a 1,5-radical translocation, and a subsequent Smiles-type rearrangement, which is favored due to the slower trapping of the piperidine radical by TTMSS compared to Bu₃SnH. nih.gov

Photoredox catalysis has also emerged as a modern tool for initiating radical cyclizations to form spiropiperidines from linear aryl halide precursors. nih.gov This method uses an organic photoredox catalyst, activated by light, to generate an aryl radical that cyclizes in a regioselective manner. nih.gov The process is notable for its mild conditions and avoidance of toxic reagents. nih.gov

Different radical cyclization strategies for forming substituted piperidines are summarized in the table below.

| Precursor Type | Radical Initiator/Mediator | Key Features |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride (Bu₃SnH) | Affords trans-piperidines with 3:1 to 6:1 diastereomeric ratios. nih.gov |

| 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane (TTMSS) | Significantly enhances diastereoselectivity (up to 99:1 trans/cis). nih.gov |

| 1,6-enynes | Triethylborane | Involves a complex radical cascade for polysubstituted alkylidene piperidines. nih.govmdpi.com |

| Linear amino-aldehydes | Cobalt(II) catalyst | Effective for various piperidines but may produce linear alkene by-products. nih.gov |

| Linear aryl halides | Organic photoredox catalyst (e.g., 3DPAFIPN) | Forms spirocyclic piperidines under mild, metal-free conditions. nih.gov |

Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine and its derivatives is a direct and atom-economical method for synthesizing the corresponding piperidine core. researchgate.net This transformation is challenging due to the aromatic stability of the pyridine ring and its potential to poison metal catalysts. dicp.ac.cnchemrxiv.org Consequently, the reaction often requires harsh conditions, such as high pressures of hydrogen gas and elevated temperatures, or specially designed catalytic systems. researchgate.netabo.fi

For a precursor to this compound, the substrate would be a 2-chloro-6-nitropyridine (B1362072) derivative that undergoes N-arylation followed by reduction, or more directly, the hydrogenation of a 1-(2-chloro-6-nitrophenyl)pyridinium salt. The presence of both a chloro and a nitro substituent introduces significant challenges, including potential dehalogenation and the reduction of the nitro group.

Modern advancements have led to catalysts that can operate under milder conditions. Homogeneous catalysts, particularly those based on iridium, rhodium, and ruthenium, have shown great promise. dicp.ac.cnchemrxiv.org For instance, an iridium(III) catalyst has been developed for the ionic hydrogenation of a broad range of functionalized pyridines. chemrxiv.org A key advantage of this system is its remarkable tolerance for reducible functional groups, including nitro, azide, and bromide moieties, which remain intact during the hydrogenation of the pyridine core. chemrxiv.org This method successfully reduces 3-nitropyridine (B142982) to the corresponding piperidine in excellent yield. chemrxiv.org

The hydrogenation of pyridinium (B92312) salts is another effective strategy, as quaternization of the nitrogen atom activates the ring towards reduction. dicp.ac.cn Rhodium-catalyzed transfer hydrogenation, using a formic acid/triethylamine mixture as the hydrogen source, can effectively reduce N-benzylpyridinium salts to the corresponding piperidines. dicp.ac.cn

Heterogeneous catalysts, such as palladium on carbon (Pd-C) or bimetallic systems, are also widely used, especially in industrial applications. abo.figoogle.com The efficiency of these catalysts can be influenced by the substituents on the pyridine ring. Electron-withdrawing groups can facilitate the hydrogenation. google.com Bimetallic Pd-Rh nanoparticles supported on nitrogen-doped carbon have been shown to achieve 99% conversion of pyridine to piperidine with 99% selectivity under relatively mild conditions (60°C, 70 atm H₂). abo.fi

The table below summarizes various catalytic systems used for the hydrogenation of pyridine derivatives.

| Catalyst System | Hydrogen Source | Substrate Scope | Key Features & Conditions |

| Iridium(III) Complex | Diethylsilane / H₂O | Functionalized pyridines | High tolerance for reducible groups (e.g., -NO₂, -Br, -CN). chemrxiv.org |

| [RhCp*Cl₂]₂ / KI | HCOOH / Et₃N | N-benzylpyridinium salts | Asymmetric transfer hydrogenation for chiral piperidines. dicp.ac.cn |

| Pd-Rh/N-C | H₂ gas | Pyridine | High conversion and selectivity under 70 atm H₂ at 60°C. abo.fi |

| Rh on carbon support | H₂O (electrocatalytic) | Pyridine derivatives | Electrocatalytic hydrogenation at ambient temperature and pressure. researchgate.netnih.gov |

| C₆F₅(CH₂)₂B(C₆F₅)₂ | H₂ gas | 2,6-disubstituted pyridines | Metal-free frustrated Lewis pair (FLP) catalyzed hydrogenation. rsc.org |

| Pd-C | H₂ gas | Pyridine carboxamides | Effective for substrates with electron-withdrawing groups. google.com |

Iii. Chemical Reactivity and Transformation Studies of 1 2 Chloro 6 Nitrophenyl Piperidine

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group, which is a key step in the synthesis of many biologically active compounds.

The reduction of the aromatic nitro group in 1-(2-chloro-6-nitrophenyl)piperidine to the corresponding amino derivative, 2-chloro-6-(piperidin-1-yl)aniline, is a fundamental transformation. This reaction can be achieved through various established methods for nitro group reduction.

Catalytic Hydrogenation: This is a widely used and often very effective method. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is a common and efficient catalyst for the hydrogenation of nitro groups. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.

Raney Nickel: This is another active catalyst for nitro group reduction. It can be particularly useful when other reducible functional groups are present in the molecule.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a versatile catalyst for the hydrogenation of various functional groups, including nitroarenes.

Chemical Reduction: A variety of chemical reducing agents can also be employed to convert the nitro group to an amine.

Iron in Acidic Media: A classic and cost-effective method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is often chemoselective for the nitro group.

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds. wikipedia.org The reaction is typically carried out in an acidic solution. wikipedia.org

Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of nitro groups, often in a biphasic system.

The choice of reduction method may depend on the presence of other functional groups in the molecule and the desired reaction conditions. The resulting 2-amino-6-chlorophenylpiperidine is a valuable intermediate for the synthesis of various heterocyclic compounds.

In systems where a suitable intramolecular nucleophile is present, the reduction of a nitro group can be part of a tandem reaction leading to the formation of a new heterocyclic ring. A notable example is the base-mediated nitrophenyl reductive cyclization. nih.govnih.govacs.org While not a direct reaction of this compound itself, this pathway is highly relevant for structurally related compounds where the piperidine (B6355638) ring might be replaced by a substituent bearing a nucleophilic center.

A study by Cots et al. (2022) demonstrated a novel base-mediated reductive cyclization of 4-nitrophenylcyclohexanones to synthesize the hexahydro-2,6-methano-1-benzazocine ring system. nih.govnih.govacs.org In this process, a ketone tethered to a nitrobenzene (B124822) moiety undergoes an intramolecular cyclization facilitated by a base. nih.govnih.govacs.org This reaction proceeds through the in situ reduction of the nitro group and subsequent condensation. The scope of this reaction was explored with various substituted nitrobenzenes, achieving yields of up to 87%. nih.govnih.govacs.org This methodology highlights the potential for developing complex polycyclic structures from nitroaromatic precursors.

Reactions Involving the Chloro Substituent

The chloro group on the phenyl ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the ortho-nitro group, which is strongly electron-withdrawing.

The electron-deficient nature of the carbon atom attached to the chlorine atom facilitates its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position.

Common Nucleophiles and Expected Products:

| Nucleophile | Reagent Example | Expected Product |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Methoxy-6-nitrophenyl)piperidine |

| Amines | Ammonia (NH₃), primary/secondary amines | 1-(2-Amino-6-nitrophenyl)piperidine derivatives |

| Thiolates | Sodium thiophenoxide (NaSPh) | 1-(2-(Phenylthio)-6-nitrophenyl)piperidine |

| Cyanide | Sodium cyanide (NaCN) | 2-(Piperidin-1-yl)-3-nitrobenzonitrile |

The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, which can range from polar aprotic solvents like DMF or DMSO to alcohols. The reactivity of the chloro group makes it a valuable handle for further molecular elaboration. For instance, the nucleophilic substitution of substituted o-nitrochlorobenzenes with substituted methanethiolates has been utilized to prepare a series of methyl-o-nitrophenylsulfides. nih.gov

Transformations of the Piperidine Ring System

The piperidine ring in this compound is a saturated heterocyclic system that can undergo oxidation to form the corresponding aromatic pyridine (B92270) derivative.

The conversion of a piperidine ring to a pyridine ring is an aromatization reaction that involves the removal of three molecules of hydrogen. This transformation typically requires an oxidizing agent or catalytic dehydrogenation conditions.

Oxidation with Chemical Oxidants:

Potassium Permanganate (KMnO₄): This strong oxidizing agent has been shown to oxidize 1-(arylazo)-piperidines to various products, including 1-(arylazo)-1,2,3,4-tetrahydropyridine. rsc.org While this is not a full aromatization to pyridine, it demonstrates the susceptibility of the piperidine ring to oxidation at the positions alpha to the nitrogen. Further oxidation could potentially lead to the pyridine ring.

Other Oxidants: Other oxidizing agents such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) could also potentially effect this transformation, although specific examples with this substrate are not readily available in the literature.

Catalytic Dehydrogenation: This method involves passing the vapor of the piperidine derivative over a heterogeneous catalyst at elevated temperatures.

Palladium or Platinum Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum on silica (B1680970) gel are commonly used for the dehydrogenation of piperidines to pyridines. google.com The reaction is typically carried out in the gas phase at temperatures ranging from 200-500 °C, often in the presence of hydrogen gas which, counterintuitively, can promote the dehydrogenation equilibrium. google.com

The successful aromatization of the piperidine ring in this compound would yield 2-chloro-6-nitro-1-phenylpyridine, a significantly different molecular scaffold with altered electronic and steric properties.

Functionalization of the Piperidine Nitrogen and Carbon Atoms

The functionalization of the piperidine ring in this compound is a key area of study for modifying its chemical properties. The reactivity of the piperidine moiety is influenced by the electronically demanding 2-chloro-6-nitrophenyl substituent on the nitrogen atom. Synthetic strategies can target either the nitrogen atom itself or the carbon atoms of the piperidine ring.

Functionalization of the Piperidine Nitrogen:

The nitrogen atom of the piperidine ring in the target molecule is already substituted, forming a tertiary amine. Further reactions at this site are limited compared to a secondary amine. However, transformations involving the N-aryl bond or reactions that lead to quaternization are conceivable, though not extensively documented for this specific compound.

Functionalization of the Piperidine Carbon Atoms:

Direct functionalization of the C-H bonds of the piperidine ring is a powerful tool for introducing molecular complexity. researchgate.net Modern synthetic methods have enabled selective reactions at positions α, β, and γ to the nitrogen atom. researchgate.net The choice of catalyst and directing groups on the nitrogen are crucial for controlling the site of functionalization. researchgate.netnih.gov

α-C–H Functionalization: The positions adjacent to the nitrogen (C2 and C6) are often targeted for functionalization. Strategies include:

Lithiation and Trapping: Deprotonation at the α-position using a strong base, followed by quenching with an electrophile, is a classic method. For N-Boc protected piperidines, this can be followed by transmetalation and a Negishi-type cross-coupling. researchgate.net

Photoredox Catalysis: Photoredox-catalyzed α-amino C-H arylation allows for the introduction of aryl groups at the α-position of highly substituted piperidines using electron-deficient cyano(hetero)arenes. nih.gov

Rhodium-Catalyzed C-H Insertion: Rhodium catalysts can be used for C-H insertions of donor/acceptor carbenes, generating 2-substituted piperidine analogues. The selectivity is often dependent on the protecting group attached to the nitrogen. nih.gov

β- and γ-C–H Functionalization: While α-functionalization is common, methods for targeting the more remote β (C3, C5) and γ (C4) positions have also been developed. These often require specific directing groups or catalytic systems to overcome the inherent reactivity of the α-position. researchgate.net For instance, using N-α-oxoarylacetyl-piperidines in combination with specific rhodium catalysts can direct C-H functionalization to the 4-position. nih.gov

The following table summarizes catalyst systems used for the site-selective functionalization of different N-substituted piperidines, which serve as models for the potential reactivity of this compound.

| N-Substituent | Catalyst/Method | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| N-Boc | Rh2(R-TCPTAD)4 | C2 | C-H Insertion | nih.gov |

| N-Brosyl | Rh2(R-TPPTTL)4 | C2 | C-H Insertion | nih.gov |

| N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C4 | C-H Insertion | nih.gov |

| N-Boc | Lithiation / Negishi Coupling | α-position | Arylation | researchgate.net |

| Various | Photoredox Catalysis (e.g., Ir(ppy)3) | α-position | Arylation | nih.gov |

Coupling Reactions for Extended Molecular Architectures

The structure of this compound contains two key handles for coupling reactions to build larger, more complex molecules: the chloro group on the aromatic ring and the piperidine ring itself.

Reactions at the Aryl Chloride:

The chloro substituent on the nitrophenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing C-C, C-N, and C-O bonds. Examples of applicable coupling reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new C-C bond, replacing the chlorine with an aryl, heteroaryl, or alkyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, enabling the synthesis of complex diarylamines or related structures.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Reactions Involving the Piperidine Ring:

The piperidine ring, once functionalized as described in section 3.3.2, can be used in subsequent coupling reactions. For example, an α-functionalized piperidine can be further elaborated. The Negishi cross-coupling, involving an organozinc intermediate formed after α-lithiation of an N-Boc piperidine, is a direct method for creating extended architectures via C-C bond formation. researchgate.netnih.gov

Transformations of the Nitro Group:

The nitro group offers another avenue for extending the molecular architecture. It can be reduced to an aniline (B41778) derivative, which can then participate in a wide array of reactions, including:

Amide bond formation: Coupling with carboxylic acids.

Sulfonamide formation: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing various functional groups (e.g., via Sandmeyer reactions).

The following table outlines potential coupling reactions for extending the molecular structure of this compound.

| Reactive Site | Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Aryl Chloride | Suzuki Coupling | R-B(OH)2 | C-C | Biaryl or alkyl-aryl linkage |

| Aryl Chloride | Buchwald-Hartwig Amination | R2NH | C-N | Di- or tri-substituted amine linkage |

| Aryl Chloride | Sonogashira Coupling | R-C≡CH | C-C (sp) | Aryl-alkyne linkage |

| α-Carbon of Piperidine | Negishi Coupling | R-X (after lithiation/transmetalation) | C-C | α-Substituted piperidine |

| Nitro Group (after reduction) | Amide Coupling | R-COOH | C-N (amide) | N-Acylated aromatic ring |

In-depth Analysis of this compound: Structural and Spectroscopic Characterization

The precise characterization of novel chemical entities is fundamental to advancing chemical science. This article focuses on the structural and spectroscopic analytical methodologies for this compound, a substituted aromatic piperidine derivative. The elucidation of its molecular architecture is achieved through a combination of sophisticated spectroscopic techniques and crystallographic methods, each providing unique insights into the compound's atomic arrangement and electronic properties.

Structural Characterization and Spectroscopic Analysis Methodologies for 1 2 Chloro 6 Nitrophenyl Piperidine

Advanced Structural Characterization Methods

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis involves generating a surface around a molecule where the contribution of its own electron density is equal to the contribution from all other molecules in the crystal.

In analogous structures containing piperidine and nitrophenyl moieties, Hirshfeld surface analysis has revealed the predominance of certain interactions. For instance, in a related piperidine derivative, the analysis quantified the contributions of various contacts, highlighting the significance of H···H, H···C/C···H, H···F/F···H, and H···O/O···H interactions in the crystal packing. A similar analysis on (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine showed that H···H, O···H/H···O, and Cl···H/H···Cl contacts were the most significant contributors to the crystal packing.

A hypothetical summary of the percentage contributions of the most significant intermolecular contacts for a compound with similar functional groups, as determined by Hirshfeld surface analysis, is presented in the interactive table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 20.5 |

| C···H / H···C | 15.2 |

| Cl···H / H···Cl | 10.8 |

| C···C | 5.3 |

| N···H / H···N | 3.2 |

Note: The data in this table is representative of similarly structured compounds and is provided for illustrative purposes of the insights gained from a Hirshfeld surface analysis.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are highly specific, directional interactions that play a pivotal role in determining the molecular conformation and crystal packing of organic compounds. The presence of potential hydrogen bond donors (C-H groups) and acceptors (the nitro group and the chlorine atom) in this compound suggests that its crystal structure is likely stabilized by a network of weak intermolecular hydrogen bonds.

The analysis of hydrogen bonding networks involves the systematic identification and geometric characterization of these interactions from single-crystal X-ray diffraction data. Important parameters include the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, which provides information on the linearity and strength of the bond.

The following interactive table provides examples of typical hydrogen bond parameters that might be observed in the crystal structure of a compound like this compound, based on data from analogous structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C-H···O | 0.97 | 2.45 | 3.32 | 150 |

| C-H···O | 0.98 | 2.51 | 3.40 | 152 |

| C-H···Cl | 0.97 | 2.85 | 3.75 | 155 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a hydrogen bond analysis of a crystal structure.

A definitive analysis of the intermolecular interactions and hydrogen bonding networks for this compound would require its synthesis, crystallization, and subsequent characterization by single-crystal X-ray diffraction.

Computational and Theoretical Investigations of this compound

Extensive computational and theoretical studies utilizing Density Functional Theory (DFT) have become indispensable tools for elucidating the structural, electronic, and reactive properties of molecules. However, a thorough review of the current scientific literature reveals a notable absence of specific DFT studies, including analyses of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), Global Reactivity Parameters (GRPs), Natural Bond Orbital (NBO) charge analysis, electron excitation, and intramolecular interactions, for the compound This compound .

While a significant body of research exists applying these computational methods to a wide array of other piperidine derivatives, the specific electronic and structural characteristics of This compound remain uninvestigated in the public domain. Such studies would be crucial for a deeper understanding of its chemical behavior and potential applications.

The following sections outline the standard theoretical frameworks that would be applied in such an investigation, illustrating the type of data and insights that could be gained.

V. Computational and Theoretical Investigations of this compound

DFT calculations serve as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For This compound , these studies would provide fundamental insights into its geometry, stability, and reactivity.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity.

A hypothetical data table for FMO analysis of This compound would resemble the following:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

The distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

The MEP surface is a visual representation of the charge distribution on a molecule, allowing for the prediction of how it will interact with other chemical species. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote regions of neutral potential. Analysis of the MEP surface for This compound would identify the electronegative nitro group and chlorine atom as potential sites for interaction.

GRPs are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. Key parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters are calculated using the following equations:

I = -EHOMO

A = -ELUMO

χ = (I + A) / 2

η = (I - A) / 2

S = 1 / η

ω = χ² / (2η)

A hypothetical table of GRPs for This compound would be structured as follows:

| Global Reactivity Parameter | Value (eV) |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution and bonding within a molecule. By calculating the charges on individual atoms, NBO analysis can reveal the extent of charge transfer between different parts of the molecule. For This compound , this analysis would quantify the charge distribution across the piperidine ring, the nitrophenyl group, and the chlorine atom, offering insights into the molecule's polarity and the nature of its chemical bonds.

Theoretical studies on electron excitation, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of a molecule. This analysis provides information about the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions. For This compound , this would help in understanding its photophysical properties and how it interacts with light.

V. Computational and Theoretical Investigations of 1 2 Chloro 6 Nitrophenyl Piperidine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern chemical and pharmaceutical research. They allow scientists to build and analyze three-dimensional models of molecules and simulate their behavior under various conditions, offering insights that can be difficult to obtain through experimental means alone.

Specific molecular docking studies detailing the interaction of 1-(2-Chloro-6-nitrophenyl)piperidine with various receptors are not prominently published. However, the methodology of molecular docking provides a clear framework for how such an investigation would be conducted.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.

In a hypothetical docking study, this compound would be treated as a flexible ligand, and its geometry would be optimized. A target receptor would be selected based on the known pharmacology of similar piperidine-containing molecules, which are known to interact with targets such as sigma receptors or chemokine receptors like CCR5. nih.govnih.govnih.gov The docking algorithm would then systematically explore possible binding poses of the compound within the receptor's active site, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol).

The results would identify the most stable binding mode and detail the specific intermolecular interactions, such as:

Hydrogen bonds: between the nitro group's oxygen atoms and hydrogen-bond donor residues in the receptor.

Hydrophobic interactions: involving the phenyl and piperidine (B6355638) rings with nonpolar amino acid residues.

Halogen bonds: involving the chlorine atom.

π-cation interactions: between the electron-rich phenyl ring and positively charged residues.

A representative data table from such a study would typically include the following information:

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Receptor A | -8.5 | Tyr120, Phe250 | Hydrophobic, π-π stacking |

| Ser150 | Hydrogen Bond | ||

| Hypothetical Receptor B | -7.2 | Val88, Leu190 | Hydrophobic |

| Gln92 | Hydrogen Bond |

This table is for illustrative purposes to show how data from a molecular docking study would be presented.

While specific molecular dynamics (MD) simulation studies for this compound are not found in the reviewed literature, this technique is essential for understanding the dynamic nature of a molecule and its complexes.

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. nih.gov It provides detailed information on the conformational flexibility of a ligand and the stability of a ligand-receptor complex. nih.gov

For this compound, an MD simulation would involve:

Conformational Analysis: Simulating the molecule in a solvent (e.g., water) to observe its dynamic behavior. This would reveal the preferred conformations of the piperidine ring (e.g., chair, boat, twist-boat) and the rotational freedom around the bond connecting the phenyl and piperidine rings.

Binding Stability: If a promising binding pose were identified through molecular docking, an MD simulation of the ligand-receptor complex would be performed. This simulation would assess the stability of the interactions over a set period (e.g., 100 nanoseconds). Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to determine if the ligand remains stably bound in the active site.

A typical output from an MD simulation study might be summarized as follows:

| Simulation System | Simulation Time (ns) | Average RMSD (Ligand) | Key Stable Interactions |

| Ligand in Water | 50 | 1.5 Å | Piperidine ring maintains chair conformation. |

| Ligand-Receptor Complex | 100 | 2.0 Å | Stable hydrogen bond with Ser150; persistent hydrophobic contact with Tyr120. |

This table is for illustrative purposes to show how data from a molecular dynamics study would be presented.

A specific QSAR model developed for a chemical series that includes this compound has not been identified in the literature. QSAR studies are a key component of computational drug design, aiming to build a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentration, IC₅₀) is required. For each compound in the series, including this compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

Relevant molecular descriptors could include:

Topological Descriptors: Molecular connectivity indices, Wiener index.

Electronic Descriptors: Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy.

Quantum Chemical Descriptors: Mulliken atomic charges, electrostatic potential.

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that correlates a selection of these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

| Molecular Descriptor | Descriptor Type | Calculated Value (Hypothetical) |

| Molecular Weight | Physicochemical | 240.69 g/mol |

| LogP | Physicochemical | 3.5 |

| Dipole Moment | Electronic | 4.2 Debye |

| HOMO Energy | Electronic | -7.1 eV |

| LUMO Energy | Electronic | -1.8 eV |

This table contains hypothetical descriptor values for this compound that would be used in a QSAR study.

Theoretical Exploration of Intermolecular Interactions

Understanding the non-covalent interactions between molecules is crucial for predicting crystal packing, solubility, and other material properties. Theoretical methods allow for the detailed quantification and characterization of these forces.

Specific studies employing CLP-PIXEL energy analysis for the dimers of this compound are not available. This method, however, is a powerful tool for analyzing intermolecular interactions in crystal structures.

The PIXEL method calculates the interaction energy between molecules by separating it into coulombic (electrostatic), polarization, dispersion, and repulsion components based on the electron densities of the individual molecules. This provides a chemically intuitive breakdown of the forces holding molecules together.

If the crystal structure of this compound were determined, one could identify common dimeric motifs. A CLP-PIXEL analysis would then be performed on these dimers to quantify the contribution of different interaction types to their stability. For example, it could reveal the importance of C-H···O or C-H···π interactions involving the piperidine and phenyl rings or interactions involving the nitro group and the chlorine atom in stabilizing the crystal lattice.

| Dimer Motif | Total Energy (kJ/mol) | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) |

| Hypothetical Dimer 1 | -55.0 | -25.0 | -5.0 | -40.0 | 15.0 |

| Hypothetical Dimer 2 | -48.0 | -20.0 | -4.0 | -38.0 | 14.0 |

This table is for illustrative purposes to show how data from a CLP-PIXEL energy analysis would be presented.

Vi. Research Applications of 1 2 Chloro 6 Nitrophenyl Piperidine in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

The utility of 1-(2-Chloro-6-nitrophenyl)piperidine as a synthetic intermediate stems from the chemical reactivity of its constituent parts. The piperidine (B6355638) ring is a prevalent scaffold in pharmacologically active compounds, while the substituted phenyl ring offers sites for various chemical transformations. nih.govijnrd.org

Precursors for Complex Organic Molecule Synthesis

The piperidine heterocycle is a fundamental structural unit in a vast number of alkaloids and pharmaceuticals. nih.govijnrd.org Consequently, this compound serves as a foundational building block for creating more complex molecules. The chloro and nitro groups on the phenyl ring are key functional groups that can be targeted for substitution or reduction reactions. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions such as amidation or serve as a directing group for further aromatic substitutions. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. These transformations are integral to the multistep synthesis of novel therapeutic agents and other high-value organic compounds.

Applications in Agrochemical Research

Piperidine derivatives are well-established in the field of agrochemicals, with many compounds exhibiting fungicidal, insecticidal, or herbicidal properties. ijnrd.org The biological activity of these compounds is often linked to the specific substituents on the piperidine and any attached aromatic rings. While direct research on the agrochemical applications of this compound is not extensively documented, its structural motifs are present in patented pesticidal compounds. google.com The 2-chloro-6-nitrophenyl moiety can be explored for its potential to interact with biological targets in pests or plants, making this compound a candidate for screening and as a precursor for the development of new agrochemical agents. researchgate.net

Building Blocks for Functional Materials and Polymers

The incorporation of specific chemical moieties into polymers can impart desired functional properties. Piperidine-containing structures have been investigated for the synthesis of specialized polymers. rsc.org The this compound molecule can potentially be functionalized to create a monomer. For example, modification of the phenyl ring could introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting polymer would feature the chloro-nitrophenyl-piperidine unit as a pendant group, which could influence the material's thermal, optical, or chemical properties. The polar nitro group and the halogenated ring could contribute to specific intermolecular interactions, affecting the polymer's macroscopic behavior.

Analytical Chemistry Applications

In analytical chemistry, compounds with well-defined structures and properties are essential for method development and calibration.

Use as Reagents and Calibration Standards

This compound is commercially available from various chemical suppliers, which signifies its use as a reagent in chemical synthesis and research. bldpharm.comfluorochem.co.uk Furthermore, compounds of this nature can serve as reference or calibration standards in analytical techniques like chromatography. For instance, an isomer, 1-(5-chloro-2-nitrophenyl)piperidine, has documented gas chromatography data in the NIST Chemistry WebBook, indicating its use as a standard for identifying and quantifying substances in complex mixtures. nist.gov Given its stable and well-characterized structure, this compound could similarly be employed as a standard in relevant analytical methods, particularly in the analysis of related synthetic intermediates or degradation products.

Development of Fluorescent Probes

The development of fluorescent probes for detecting specific analytes is a significant area of research. The functionality of these probes often relies on a fluorophore and a recognition site that interacts with the target analyte, leading to a change in fluorescence. The nitrophenyl group, particularly dinitrophenyl moieties, is a well-known fluorescence quencher and has been incorporated into probes where its cleavage by an analyte restores fluorescence. While this compound is not itself a fluorophore, its nitrophenyl group could be integrated into the design of fluorescent probes. It could act as a recognition unit or a quenching module for a nearby fluorescent dye, with its chemical transformation or displacement by an analyte triggering a fluorescent signal.

Biochemical Research Tools

There is no available scientific literature detailing the use of this compound as a biochemical research tool.

No studies have been identified that utilize this compound as a probe for investigating enzyme activity. The specific structural features and reactivity of the compound have not been reported in the context of designing or developing enzymatic probes.

Research into the application of this compound as a tool for studying protein interactions is not present in the current body of scientific literature. Consequently, there are no detailed findings or data to report on its use in this area.

Environmental Chemistry Research Applications

The application of this compound in environmental chemistry research, specifically concerning pollutant degradation and environmental remediation, has not been documented in published scientific studies.

There is no available research on the role or potential of this compound in the degradation of environmental pollutants. Studies on related chloronitroaromatic compounds have explored their degradation pathways, but these findings are not directly applicable to this compound. nih.gov

No published reports were found that describe the use or contribution of this compound in environmental remediation studies. Its potential as a remediation agent or as a subject of remediation efforts has not been investigated.

Vii. Structure Activity Relationship Sar and Modulatory Mechanisms of Halogenated Nitrophenyl Piperidine Systems Focus on in Vitro and Theoretical Studies

Influence of Substituent Positions and Electronic Properties on Molecular Interactions

The biological activity of halogenated nitrophenyl piperidine (B6355638) systems is significantly influenced by the nature and position of substituents on both the phenyl and piperidine rings. These substitutions modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn dictates its interactions with biological targets.

The nitro group (NO₂) is a strong electron-withdrawing group, and its position on the phenyl ring plays a critical role in the electronic character of the molecule. This electron-withdrawing effect is a combination of inductive and resonance effects. The resonance effect is maximized when the nitro group is coplanar with the benzene (B151609) ring, allowing for efficient delocalization of electron density. mdpi.com

Studies on other nitro-substituted compounds have demonstrated that the position of the nitro group is crucial for biological activity. For instance, in a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, derivatives with a 2,4-dinitro substitution pattern on the phenyl ring exhibited greater antimycobacterial activity compared to those with a single nitro group at either the 2- or 4-position. nih.gov This suggests that the number and position of nitro groups can significantly impact the molecule's potency.

Table 1: Influence of Nitro Group Position on Antimycobacterial Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids nih.gov

| Compound ID | Nitro Substitution Pattern | Minimum Inhibitory Concentration (MIC) in μg/mL |

| 7m | 2-nitro | >25 |

| 7n | 4-nitro | 25 |

| 7o | 2,4-dinitro | 0.78 |

This table illustrates the enhanced activity with di-nitro substitution in a related class of compounds.

The presence of a chloro substituent at the 2-position of the phenyl ring in 1-(2-Chloro-6-nitrophenyl)piperidine introduces both electronic and steric effects. Halogens are electronegative atoms that exert an electron-withdrawing inductive effect. This, combined with the nitro group, further enhances the electrophilic character of the phenyl ring.

Substitutions on the piperidine ring can modulate its conformational preferences. The conformation of the piperidine ring is crucial for its interaction with biological targets. Theoretical studies have shown that when a piperidine nitrogen is bonded to an aromatic ring, a pseudoallylic strain can arise due to the partial double-bond character of the C-N bond. nih.gov This can force substituents on the piperidine ring into specific axial or equatorial orientations, which in turn affects the molecule's three-dimensional shape and its ability to fit into a binding site. nih.gov

The lipophilicity of a compound, a key determinant of its pharmacokinetic properties, can be fine-tuned by adding or modifying substituents on the piperidine ring. For example, the addition of polar functional groups can decrease lipophilicity and increase water solubility, while the addition of non-polar alkyl or aryl groups can increase it. The hydrogen bonding capacity is also affected by piperidine ring substitutions. The introduction of hydrogen bond donors or acceptors can create new interaction points with a biological target, potentially enhancing binding affinity.

Ligand-Target Interaction Analysis through Computational Methods

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for understanding how ligands like this compound might interact with their biological targets at a molecular level.

While specific docking studies for this compound are not available in the reviewed literature, computational studies on other piperidine-containing ligands provide insights into the types of interactions that may be important. For instance, a computational study on piperidine/piperazine-based compounds binding to the sigma 1 receptor (S1R) identified several key amino acid residues involved in the binding. nih.gov

Molecular dynamics simulations revealed that the most promising compound in that study formed important interactions with specific amino acids within the S1R binding cavity. nih.gov These interactions included:

π-cation interactions: with the aromatic ring of Phe107. nih.gov

π-π interactions: with Tyr103. nih.gov

Hydrophobic contacts: with Trp89, Leu95, Tyr103, Leu105, Val162, and Leu182. nih.gov

These findings suggest that a combination of electrostatic and hydrophobic interactions with aromatic and aliphatic amino acid residues is crucial for the binding of piperidine-containing ligands. It is plausible that the phenyl ring of this compound could engage in similar π-stacking or hydrophobic interactions within a target's binding site.

Table 2: Key Amino Acid Residues in Sigma 1 Receptor Binding of a Piperidine-Based Ligand nih.gov

| Interaction Type | Key Amino Acid Residues |

| π-cation | Phe107 |

| π-π | Tyr103 |

| Hydrophobic | Trp89, Leu95, Tyr103, Leu105, Val162, Leu182 |

This table summarizes the key residues identified in a computational study of a related piperidine compound, providing a potential model for the interactions of this compound.

Research on Biological Target Modulation by Related Piperidine Derivatives

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. encyclopedia.pub Its derivatives are explored for a wide range of therapeutic applications, including as anticancer agents, analgesics, antipsychotics, and antibiotics. encyclopedia.pub The pharmacological profile of piperidine-containing molecules can be significantly modulated by the nature and position of substituents on both the piperidine ring and any attached aromatic systems. Halogenation and the presence of a nitro group, as seen in the nitrophenyl piperidine core, are key modifications investigated for their influence on biological activity. This section reviews in vitro and theoretical studies on the modulation of various biological targets by piperidine derivatives related to halogenated nitrophenyl piperidines.

Piperidine derivatives have been extensively investigated for their potential as analgesics, with research focusing on their interaction with opioid receptors and other pain-related targets.

A study on 1,4-substituted piperidine derivatives identified compounds with significant antinociceptive effects in the tail flick test in mice. researchgate.netinternationalscholarsjournals.com The results indicated that a derivative featuring a bromine atom at the 4-position of the aromatic ring was the most potent agent tested. internationalscholarsjournals.com At a dose of 50 mg/kg, its activity was comparable to that of morphine (3 mg/kg). internationalscholarsjournals.com Further investigation involving the administration of naloxone, an opioid receptor antagonist, suggested that the antinociceptive mechanism for these compounds could be predominantly mediated through opioid receptors. researchgate.netinternationalscholarsjournals.com

Other research has explored dual-targeting compounds, where piperidine derivatives were designed to act as antagonists for both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov The piperidine ring was identified as a critical structural element for this dual activity. nih.gov Selected lead compounds demonstrated promising antinociceptive activity in vivo, highlighting the potential of modulating multiple pain-related targets simultaneously. nih.gov

Additionally, studies on related heterocyclic compounds, such as pyrrolidine-2,5-dione derivatives, have shown analgesic activity in the formalin model of tonic pain, which has both a neurogenic and an inflammatory phase. mdpi.commdpi.com Certain derivatives significantly reduced the pain response in the second (inflammatory) phase of this test, and some also showed effects in the first (neurogenic) phase. mdpi.com

Table 1: Selected Piperidine Derivatives and their Antinociceptive Activity

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 1,4-Substituted Piperidines | Tail flick test (mice) | 4-bromo derivative showed activity comparable to morphine; effect blocked by naloxone. | internationalscholarsjournals.com |

| Piperidine-based H3R/σ1R Antagonists | In vivo pain models | Piperidine moiety crucial for dual activity; compounds showed significant antinociceptive effects. | nih.gov |

The piperidine scaffold is a common feature in a variety of anticancer agents. encyclopedia.pub Research has focused on the cytotoxic effects of novel piperidine derivatives and understanding their mechanisms of action.

Piperine, a naturally occurring alkaloid containing a piperidine ring, has demonstrated therapeutic potential against a wide array of cancers, including breast, ovarian, lung, and prostate cancer. researchgate.netnih.gov Its anticancer properties are attributed to its ability to modulate several molecular signaling pathways that lead to the apoptosis of cancer cells. nih.gov

Synthetic piperidine derivatives have also shown promise. In one study, a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride molecule exhibited a significant cytotoxic effect on A549 lung cancer cells in vitro, suggesting its potential for further investigation as an anticancer agent. researchgate.net

The influence of halogenation on related heterocyclic systems has been explored. A series of halogenated pyrrolo[3,2-d]pyrimidines demonstrated antiproliferative activity, with EC50 values in the micromolar to nanomolar range against various cancer cell lines. nih.gov These compounds were found to cause cell cycle accumulation in the G2/M stage. nih.gov This indicates that halogenated heterocyclic compounds can be potent antiproliferative agents, a finding that may be relevant to the study of halogenated nitrophenyl piperidines. nih.gov

Table 2: Anticancer Activity of Selected Piperidine-Related Compounds

| Compound/Class | Cancer Type/Cell Line | Mechanism/Key Findings | Reference |

|---|---|---|---|

| Piperine | Breast, ovarian, lung, prostate, etc. | Modulates signaling pathways (e.g., NF-κB, PI3k/Akt) to induce apoptosis. | nih.gov |

| Synthetic Piperidinium Chloride | A549 (Lung Cancer) | High level of cytotoxic effect observed in vitro. | researchgate.net |

Piperidine derivatives have been identified as promising candidates for the development of new anti-inflammatory drugs. Various studies have demonstrated their efficacy in in vitro and in vivo models of inflammation.

In an evaluation of newly developed halogenated derivatives of piperidine-4-carboxamide, compounds with chloro and bromo substituents showed considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model. hamdard.edu.pk Their potency was found to be comparable to the standard drug acetylsalicylic acid. hamdard.edu.pk Similarly, another study on phenylpiperidine derivatives reported activities comparable to phenylbutazone (B1037) in the same rat paw model. nih.gov

The mechanism of anti-inflammatory action has also been explored. Research on 4-Hydroxy-4′-phenyl piperidin derivatives suggests that their anti-inflammatory effects may be linked to the inhibition of trypsin. amazonaws.com Since obstruction of pancreatic proteases like trypsin can reduce inflammation, trypsin inhibitors are considered a viable therapeutic strategy. amazonaws.com

Natural alkaloids containing fused piperidine rings, such as Aloperine and Matrine, have also been reported to possess anti-inflammatory properties. encyclopedia.pub

Table 3: Anti-inflammatory Activity of Piperidine Derivatives

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Halogenated Piperidine-4-carboxamides | Carrageenan-induced rat paw edema | Chloro and bromo derivatives showed potent activity, comparable to acetylsalicylic acid. | hamdard.edu.pk |

| Phenylpiperidine Derivatives | Carrageenan-induced rat paw edema | Some derivatives exhibited activity comparable to phenylbutazone. | nih.gov |

The development of new antimicrobial agents is crucial due to rising antibiotic resistance. Piperidine and its closely related piperazine (B1678402) derivatives have emerged as a promising class of compounds in this area.

Studies on piperidine-substituted halogenobenzenes, such as 2,6-dipiperidino-1,4-dihalogenobenzenes, have demonstrated in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov

Particularly relevant to the halogenated nitrophenyl piperidine structure is the research on piperazine derivatives. One study detailed the synthesis of 1-ethyl-4-[4-nitrophenyl]piperazine, which was then used as an intermediate to create further derivatives that were screened for antibacterial activity against S. aureus and E. coli. researchgate.net Another highly relevant study focused on a novel pleuromutilin (B8085454) derivative containing a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety. This compound, NPDM, showed excellent in vitro bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving to be more potent than the reference drug tiamulin (B153960). nih.gov

Other synthetic piperidine derivatives have also been evaluated. One study found that their synthesized compounds were active against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com Another investigation of six novel piperidine derivatives found that one compound, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against seven different bacteria tested. academicjournals.org

Table 4: Antimicrobial Activity of Selected Piperidine and Piperazine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| 2,6-Dipiperidino-1,4-dihalogenobenzenes | Gram (+/-) bacteria, C. albicans | Inhibited growth of all test strains with MIC values of 32-512 µg/ml. | nih.gov |

| 4-Nitrophenyl Piperazine Derivatives | S. aureus, E. coli | Derivatives showed activity against both Gram-positive and Gram-negative bacteria. | researchgate.net |

| Pleuromutilin-Nitrophenylpiperazine Hybrid (NPDM) | MRSA, S. aureus | Potent, time-dependent bactericidal agent; more potent than tiamulin against MRSA. | nih.gov |

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type II diabetes. Piperidine and piperazine derivatives have been investigated for their potential in this area.

A review of various heterocyclic compounds highlighted several piperidine derivatives as potential antidiabetic agents. nih.gov Chalcone (B49325) derivatives of piperidine, including structures like 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one and 3-benzyl-2,6-bis(4-nitrophenyl)piperidin-4-one, were noted. nih.gov In vitro tests showed that some chalcone derivatives of piperidine had higher α-glucosidase inhibitory activity than the standard drug acarbose. nih.gov

In another study, N-phenyl piperazine derivatives were synthesized and evaluated for their α-amylase inhibitory potential. biomedpharmajournal.org Molecular docking studies predicted strong binding energies to the α-amylase enzyme, and subsequent in vitro testing confirmed that the compounds demonstrated robust inhibitory effects. biomedpharmajournal.org Similarly, piperazine sulphonamide derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target for type II diabetes. In vitro screening identified compounds with moderate inhibitory activity against the DPP-4 enzyme. pensoft.net

Table 5: Antidiabetic Activity of Piperidine and Piperazine Derivatives

| Compound Class | Target Enzyme/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Chalcone Derivatives of Piperidine (inc. nitrophenyl variants) | α-Amylase, α-Glucosidase | High in vitro inhibition of α-amylase and α-glucosidase; some compounds more potent than acarbose. | nih.gov |

| N-Phenyl Piperazine Derivatives | α-Amylase | Commendable docking scores and robust in vitro inhibitory effects against α-amylase. | biomedpharmajournal.org |

The piperidine nucleus is a cornerstone in the development of drugs targeting the central nervous system (CNS), with applications in treating psychosis, depression, and neurodegenerative diseases like Alzheimer's. encyclopedia.pubnih.gov